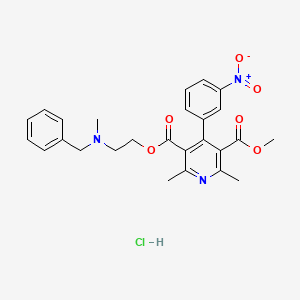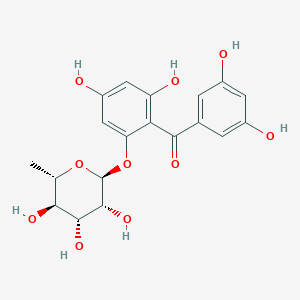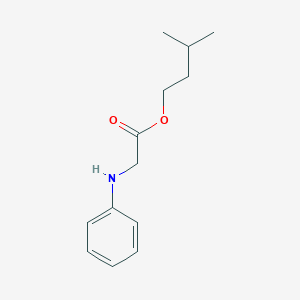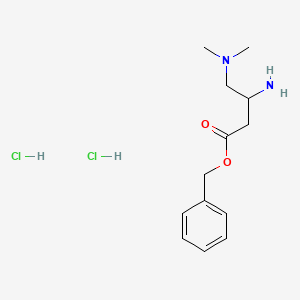
Dehydro Nicardipine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Nicardipine Hydrochloride is a derivative of Nicardipine, a calcium channel blocker primarily used for the treatment of hypertension and angina. This compound is known for its potent vasodilatory effects, making it a valuable agent in cardiovascular therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Nicardipine Hydrochloride involves the dehydrogenation of Nicardipine. This process typically requires specific catalysts and controlled reaction conditions to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs solid dispersion techniques to enhance the solubility and bioavailability of the compound. This involves the use of β-Cyclodextrin and superdisintegrants like crosspovidone .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydro Nicardipine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the gain of electrons or the reduction of oxidation state.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Dehydro Nicardipine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular calcium channels.
Industry: Utilized in the formulation of sustained-release drug delivery systems.
Mécanisme D'action
Dehydro Nicardipine Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets specific ion channels, altering the contractile processes of these muscles .
Comparaison Avec Des Composés Similaires
Nicardipine: The parent compound, also a calcium channel blocker.
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: Known for its long-acting effects in treating hypertension and angina.
Uniqueness: Dehydro Nicardipine Hydrochloride is unique due to its enhanced stability and specific applications in chemoresistant cancer research, which are not as prominent in its similar counterparts .
Propriétés
Formule moléculaire |
C26H28ClN3O6 |
|---|---|
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H27N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15H,13-14,16H2,1-4H3;1H |
Clé InChI |
PTHKWJBMEAIYJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)


![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)





![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)

![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)


